molecular formula C21H28N4O2S B6554020 3-(4-benzylpiperazin-1-yl)-6-(cyclohexanesulfonyl)pyridazine CAS No. 1040653-88-0

3-(4-benzylpiperazin-1-yl)-6-(cyclohexanesulfonyl)pyridazine

Cat. No.: B6554020
CAS No.: 1040653-88-0
M. Wt: 400.5 g/mol
InChI Key: FVVZYPZOPOBIAO-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-6-(cyclohexanesulfonyl)pyridazine is a pyridazine-based compound featuring a benzylpiperazine moiety at the 3-position and a cyclohexanesulfonyl group at the 6-position. The cyclohexanesulfonyl group distinguishes it from similar compounds, likely influencing its lipophilicity and binding affinity to biological targets compared to aromatic sulfonyl derivatives .

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-6-cyclohexylsulfonylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c26-28(27,19-9-5-2-6-10-19)21-12-11-20(22-23-21)25-15-13-24(14-16-25)17-18-7-3-1-4-8-18/h1,3-4,7-8,11-12,19H,2,5-6,9-10,13-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVZYPZOPOBIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)-6-(cyclohexanesulfonyl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the benzylpiperazine and cyclohexanesulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperazin-1-yl)-6-(cyclohexanesulfonyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

3-(4-benzylpiperazin-1-yl)-6-(cyclohexanesulfonyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-6-(cyclohexanesulfonyl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C21H29N4O2S 413.55 Cyclohexanesulfonyl, benzylpiperazine ~3.5
3-(4-Benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine C21H21FN4 348.4 4-Fluorophenyl, benzylpiperazine ~2.8
3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine C21H29N5O2S 427.56 4-Ethylbenzenesulfonyl, piperidine ~3.2
3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine C19H18ClN5O2S 423.91 Pyridinylsulfonyl, 4-chlorophenyl ~2.0

*LogP values estimated using fragment-based methods.

Antiviral Activity

  • The fluorophenyl analog () exhibits moderate activity against coxsackievirus B2 (CVB-2) and HSV, likely due to its planar aromatic system enhancing viral protease binding .

Antileishmanial and Antimicrobial Activity

  • Piperazine-pyridazine hybrids (e.g., ) show antileishmanial activity with lower cytotoxicity than existing drugs. The benzyl group in the target compound could enhance selectivity for parasitic enzymes over human counterparts .
  • Pyridazine derivatives with pyrazole substituents () demonstrate antibacterial activity, suggesting that the target compound’s cyclohexanesulfonyl group might broaden its spectrum .

Enzyme and Receptor Modulation

  • Compounds with triazolopyridazine cores () inhibit bromodomain proteins (e.g., AZD5153), while the target compound’s sulfonyl-piperazine architecture may favor kinase or GPCR interactions .

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